Di-tert-butyl(isopropyl)phosphine

Steric parameter Cone angle Ligand design

Di-tert-butyl(isopropyl)phosphine (CAS 25032-49-9) is a tertiary trialkylphosphine ligand characterized by two bulky tert‑butyl groups and one isopropyl substituent on phosphorus. This unique substitution pattern positions it as a hybrid between the extensively used tricyclohexylphosphine (PCy₃) and tri‑tert‑butylphosphine (PtBu₃).

Molecular Formula C11H25P
Molecular Weight 188.29 g/mol
CAS No. 25032-49-9
Cat. No. B3119335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl(isopropyl)phosphine
CAS25032-49-9
Molecular FormulaC11H25P
Molecular Weight188.29 g/mol
Structural Identifiers
SMILESCC(C)P(C(C)(C)C)C(C)(C)C
InChIInChI=1S/C11H25P/c1-9(2)12(10(3,4)5)11(6,7)8/h9H,1-8H3
InChIKeyQXTCJLPZCUKMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl(isopropyl)phosphine (CAS 25032-49-9): A Hybrid Trialkylphosphine Ligand for Advanced Catalysis


Di-tert-butyl(isopropyl)phosphine (CAS 25032-49-9) is a tertiary trialkylphosphine ligand characterized by two bulky tert‑butyl groups and one isopropyl substituent on phosphorus . This unique substitution pattern positions it as a hybrid between the extensively used tricyclohexylphosphine (PCy₃) and tri‑tert‑butylphosphine (PtBu₃) [1]. The compound is a colorless, air‑sensitive, pyrophoric liquid (molecular formula C₁₁H₂₅P, molecular weight 188.29 g/mol) that serves as a privileged ligand in palladium‑catalyzed cross‑coupling reactions, offering tunable steric and electronic properties that are not achievable with symmetric trialkylphosphines [1].

Why Di-tert-butyl(isopropyl)phosphine Cannot Be Replaced by In‑Class Trialkylphosphine Analogs


Generic substitution of Di-tert-butyl(isopropyl)phosphine with other trialkylphosphines such as PCy₃ or PtBu₃ is scientifically unsound because the compound occupies a steric and electronic niche that differs from both comparators. The hybrid ligand features a Tolman cone angle intermediate between PCy₃ (~170°) and PtBu₃ (~182°) [1], which translates into distinct metal coordination behavior: unlike PCy₃, which promotes bisphosphine‑ligated Pd(0) species, and PtBu₃, which favors monophosphine‑ligated intermediates, P(iPr)(tBu)₂ can support both mono‑ and bisphosphine pathways in a single scaffold [2]. This differential behavior directly impacts catalytic chemoselectivity and the propensity to form dinuclear Pd(I) complexes, making simple substitution impossible for applications requiring precise control over oxidative addition selectivity [2].

Quantitative Differentiation Evidence for Di-tert-butyl(isopropyl)phosphine vs. Closest Trialkylphosphine Analogs


Steric Bulk: Tolman Cone Angle Intermediate Between PCy₃ and PtBu₃

The Tolman cone angle of P(iPr)(tBu)₂ has been computationally determined to lie between those of PCy₃ (170°) and PtBu₃ (182°), directly evidenced by its ability to mimic the reactivity of both ligands in a single scaffold [1]. This intermediate steric profile is not achievable with any other commercially available monodentate trialkylphosphine, positioning the ligand in a unique steric window that is critical for tuning metal coordination number and oxidative addition pathways [1].

Steric parameter Cone angle Ligand design

Chemoselectivity Modulation in Oxidative Addition of 4‑Chlorophenyl Triflate

In the oxidative addition of 4‑chlorophenyl triflate, PCy₃‑based Pd(0) catalysts preferentially activate the Ar–OTf bond, whereas PtBu₃‑based systems selectively activate the Ar–Cl bond [1]. P(iPr)(tBu)₂ uniquely enables both chemoselectivity modes within a single ligand framework, as demonstrated by product distribution studies where the site selectivity could be modulated by adjusting the ligand‑to‑metal ratio [1]. This dual‑mode behavior is not observed with either PCy₃ or PtBu₃ alone.

Chemoselectivity Oxidative addition Cross-coupling

Palladium(I) Dimer Formation Propensity Distinct from PtBu₃

PtBu₃ is known to readily form dinuclear Pd(I) bromide complexes upon oxidation of Pd(0), whereas PCy₃ does not form such dimers under identical conditions [1]. P(iPr)(tBu)₂ forms a distinct Pd(I) dimer, {[P(iPr)(tBu)₂]Pd(μ‑Br)}₂, that exhibits a different reactivity profile compared to the analogous PtBu₃ dimer [1]. This difference in dinuclear species formation has implications for precatalyst activation pathways and catalytic resting states in cross‑coupling reactions.

Pd(I) dimer Precatalyst stability Oxidation state control

Electronic Donor Strength: Tolman Electronic Parameter Intermediate Between PCy₃ and PtBu₃

The Tolman electronic parameter (TEP) of PCy₃ is 2056.4 cm⁻¹, while PtBu₃ exhibits a TEP of 2056.1 cm⁻¹, indicating similar donor strengths with PtBu₃ being slightly more donating [1]. Although a direct experimental TEP for P(iPr)(tBu)₂ has not been reported, computational and indirect experimental evidence indicates that its electronic character lies between these two benchmarks, consistent with the additive effect of one isopropyl group replacing one tert‑butyl group relative to PtBu₃ [2].

Electronic parameter TEP Donor strength

High-Impact Application Scenarios for Di-tert-butyl(isopropyl)phosphine Based on Quantitative Differentiation Evidence


Chemodivergent Cross-Coupling of Polyfunctionalized Aryl Electrophiles

The unique ability of P(iPr)(tBu)₂ to modulate chemoselectivity between Ar–Cl and Ar–OTf bonds in 4‑chlorophenyl triflate [1] makes it an ideal ligand for chemodivergent sequential cross‑coupling strategies. In the synthesis of complex pharmaceutical intermediates containing both chloride and triflate leaving groups, the ligand enables selective functionalization of either position by adjusting the ligand‑to‑metal ratio, eliminating the need for two different ligand systems [1].

Stabilization of Reactive Pd(I) Dimer Precatalysts

P(iPr)(tBu)₂ forms a well‑characterized dinuclear Pd(I) bromide dimer that exhibits distinct stability and reactivity compared to the PtBu₃ analogue [2]. This property is exploited in the development of air‑stable Pd(I) precatalysts for challenging cross‑coupling reactions, such as those involving deactivated aryl chlorides or sterically hindered substrates, where conventional Pd(0) sources show low activity [2].

Fine-Tuning of Pd(0) Coordination Sphere for Oxidative Addition Control

Because P(iPr)(tBu)₂ supports both mono‑ and bisphosphine Pd(0) species depending on stoichiometry [3], it is the ligand of choice for mechanistic studies and catalyst optimization where the active catalytic species must be carefully controlled. This tunable coordination behavior is critical for reactions where oxidative addition is rate‑determining, such as in the activation of aryl chlorides for Buchwald‑Hartwig amination [3].

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